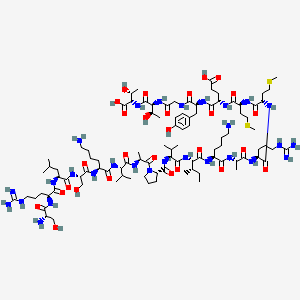

GAD65 (524-543)

Description

Propriétés

Formule moléculaire |

C97H168N28O28S2 |

|---|---|

Poids moléculaire |

2238.7 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C97H168N28O28S2/c1-15-51(8)74(123-91(148)73(50(6)7)122-89(146)69-27-22-40-125(69)94(151)53(10)109-90(147)72(49(4)5)121-86(143)60(24-17-19-37-99)112-88(145)68(47-127)119-87(144)66(43-48(2)3)117-82(139)62(26-21-39-106-97(103)104)111-78(135)58(100)46-126)92(149)116-59(23-16-18-36-98)80(137)108-52(9)77(134)110-61(25-20-38-105-96(101)102)81(138)114-65(35-42-155-14)85(142)115-64(34-41-154-13)84(141)113-63(32-33-71(132)133)83(140)118-67(44-56-28-30-57(130)31-29-56)79(136)107-45-70(131)120-75(54(11)128)93(150)124-76(55(12)129)95(152)153/h28-31,48-55,58-69,72-76,126-130H,15-27,32-47,98-100H2,1-14H3,(H,107,136)(H,108,137)(H,109,147)(H,110,134)(H,111,135)(H,112,145)(H,113,141)(H,114,138)(H,115,142)(H,116,149)(H,117,139)(H,118,140)(H,119,144)(H,120,131)(H,121,143)(H,122,146)(H,123,148)(H,124,150)(H,132,133)(H,152,153)(H4,101,102,105)(H4,103,104,106)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-,73-,74-,75-,76-/m0/s1 |

Clé InChI |

ZYTDAUMVRZWQAV-QIWUVYCYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N |

Origine du produit |

United States |

Foundational & Exploratory

The Role of the GAD65 (524-543) Epitope in the Pathogenesis of Type 1 Diabetes: A Technical Guide

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A key autoantigen implicated in the initiation and progression of T1D is the 65-kDa isoform of glutamic acid decarboxylase (GAD65). Within this protein, specific immunodominant epitopes are recognized by the immune system, triggering the autoimmune cascade. This technical guide focuses on the pivotal role of the GAD65 (524-543) peptide epitope in the pathogenesis of T1D, providing an in-depth analysis of the cellular and humoral immune responses it elicits. This document is intended for researchers, scientists, and drug development professionals working to understand and target the autoimmune mechanisms of T1D.

The GAD65 (524-543) region is recognized as an early and dominant epitope, particularly in the non-obese diabetic (NOD) mouse model of T1D.[1][2][3] Studies in NOD mice have demonstrated that this peptide can induce proliferative T-cell responses and is a target for diabetogenic T-cell clones.[1][2][3] In humans, the C-terminal region of GAD65, which encompasses the 524-543 sequence, is a major target of both T-cell and B-cell autoimmunity in T1D patients.[4][5][6]

T-Cell Mediated Immunity and the GAD65 (524-543) Epitope

The cellular immune response to GAD65 (524-543) is a critical event in the pathogenesis of T1D. This epitope is presented by major histocompatibility complex (MHC) class II molecules, particularly the T1D-susceptible HLA-DR4 alleles, to CD4+ T-helper (Th) cells.[7][8]

Key Findings on T-Cell Responses:

-

Immunodominance: The C-terminal region of GAD65, including the 524-543 peptide, is a dominant target for T-cell responses in both NOD mice and humans with T1D.[4][9][10]

-

Th1 Polarization: T-cells recognizing this epitope predominantly differentiate into a Th1 phenotype, characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[9][10][11] IFN-γ plays a crucial role in activating macrophages and cytotoxic T-lymphocytes, contributing to β-cell destruction.

-

Epitope Spreading: The initial T-cell response to GAD65 (524-543) can lead to epitope spreading, where the immune response broadens to recognize other epitopes on GAD65 and other β-cell autoantigens.[9][10] This perpetuates the autoimmune attack.

-

Presence in Healthy Individuals: It is important to note that T-cells reactive to GAD65 can also be found in healthy individuals, suggesting that in T1D, there is a failure of regulatory mechanisms to control these autoreactive T-cells.[12][13][14] In patients with new-onset T1D, GAD65-reactive T-cells exhibit characteristics of in vivo activation and differentiation into memory cells.[12][14][15]

Quantitative Analysis of T-Cell Responses to GAD65

While specific quantitative data for the GAD65 (524-543) epitope in human T1D is limited in publicly available literature, studies on the overall GAD65 protein provide valuable insights into the magnitude of the T-cell response.

| Parameter | T1D Patients | Healthy Controls | Method | Reference |

| GAD65-induced T-Cell Proliferation (Stimulation Index) | Positive responses observed in 32.3% of patients | Lower frequency of positive responses | [3H]-Thymidine incorporation | [16] |

| Frequency of IFN-γ secreting cells (spots/106 PBMCs) in response to GAD65 | Significantly higher (detected in 66.7% of patients) | Significantly lower | ELISpot | [16] |

| GAD65-induced IFN-γ secretion | No significant difference in the presence of co-stimulation | No significant difference in the presence of co-stimulation | ELISA | [12] |

| GAD65-induced IL-13 secretion | No significant difference in the presence of co-stimulation | No significant difference in the presence of co-stimulation | ELISA | [12] |

Note: The data presented above is for the whole GAD65 protein. Further research is required to quantify the specific contribution of the 524-543 epitope to these responses in human T1D.

Experimental Protocols for T-Cell Assays

T-Cell Proliferation Assay using GAD65 (524-543) Peptide

This protocol is adapted from established methods for measuring antigen-specific T-cell proliferation.[1]

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

- Isolate PBMCs from heparinized blood from T1D patients and healthy controls using Ficoll-Paque density gradient centrifugation.

- Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Cell Plating and Stimulation:

- Plate 2 x 105 PBMCs per well in a 96-well round-bottom plate.

- Add the GAD65 (524-543) peptide (SRLSKVAPVIKARMMEYGTT) at a final concentration of 10-20 µg/mL.

- Use phytohemagglutinin (PHA) at 5 µg/mL as a positive control and medium alone as a negative control.

- Culture the plates for 5-6 days at 37°C in a humidified 5% CO2 incubator.

3. Proliferation Measurement:

- 18 hours before harvesting, pulse each well with 1 µCi of [3H]-thymidine.

- Harvest the cells onto glass fiber filters using a cell harvester.

- Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

- Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of peptide-stimulated wells divided by the mean cpm of unstimulated wells. An SI ≥ 3 is typically considered a positive response.

IFN-γ ELISpot Assay for GAD65 (524-543)-Specific T-Cells

This protocol is a standard method for enumerating antigen-specific cytokine-secreting cells.[17][18][19][20][21]

1. Plate Coating:

- Coat a 96-well PVDF membrane ELISpot plate with a capture anti-human IFN-γ antibody overnight at 4°C.

- Wash the plate four times with sterile PBS and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.

2. Cell Plating and Stimulation:

- Add 2-3 x 105 PBMCs per well.

- Add the GAD65 (524-543) peptide at a final concentration of 10-20 µg/mL.

- Use PHA as a positive control and medium alone as a negative control.

- Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

3. Detection:

- Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

- Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

- Wash the plate six times with PBST.

- Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

- Wash the plate six times with PBST.

4. Spot Development and Analysis:

- Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and incubate until spots develop.

- Stop the reaction by washing with distilled water.

- Allow the plate to dry and count the spots using an automated ELISpot reader.

- Results are expressed as the number of spot-forming cells (SFCs) per 106 PBMCs.

Humoral Immunity: B-Cell Response to the GAD65 C-Terminal Region

Autoantibodies to GAD65 (GADA) are a hallmark of T1D and can be detected years before clinical onset.[4] The C-terminal region of GAD65, which includes the 524-543 epitope, is a major target for these autoantibodies.[4][5][6]

Key Findings on B-Cell Responses:

-

Dominant Epitope Region: The C-terminal third of GAD65 (amino acids 453-569) is a primary target for GAD65 autoantibodies in T1D patients.[22]

-

Conformational Epitopes: The majority of GAD65 autoantibodies in T1D recognize conformational, rather than linear, epitopes.[5] This suggests that the three-dimensional structure of the C-terminal region is critical for antibody binding.

-

Epitope Spreading: Similar to T-cell responses, intramolecular epitope spreading is observed in the B-cell response, with an initial focus on the middle and C-terminal regions of GAD65.[5]

-

Proximity of T- and B-cell Epitopes: The close proximity of T-cell and B-cell epitopes in the C-terminal region of GAD65 suggests a potential for cognate help, where GAD65 (524-543)-specific T-cells can provide help to B-cells recognizing nearby epitopes, leading to antibody production.[4]

Quantitative Analysis of B-Cell Responses to the GAD65 C-Terminal Region

| Parameter | T1D Patients | Healthy Controls | Method | Reference |

| Prevalence of GAD65 C-terminal Autoantibodies (G ৬৫-CAb) | High (57.6% in young T1D) | Low | Radioimmunoassay (RIA) with chimeric GAD65/67 proteins | [6] |

| Reactivity to multiple GAD65 epitopes | High (44.2% in young T1D react to at least two regions) | Not applicable | RIA with chimeric GAD65/67 proteins | [6] |

Experimental Protocol for Detecting Autoantibodies to the GAD65 C-Terminal Region

This protocol is based on a radioimmunoassay (RIA) using chimeric GAD65/GAD67 proteins to map epitope specificity.[6]

1. Antigen Preparation:

- Use a chimeric GAD67/65 protein where the C-terminal region of GAD67 is replaced with the C-terminal region of human GAD65 (amino acids 445-585).

- Label the chimeric protein with a radioactive isotope, such as 35S-methionine, through in vitro transcription and translation.

2. Radioimmunoassay (RIA):

- Incubate patient or control serum with the radiolabeled chimeric antigen overnight at 4°C to allow for antibody-antigen binding.

- Add Protein A-Sepharose beads to precipitate the antibody-antigen complexes.

- Wash the beads to remove unbound antigen.

- Measure the radioactivity of the precipitated complexes using a scintillation counter.

3. Data Analysis:

- Express results as an index or units relative to a standard curve generated with known positive and negative control sera.

- A cut-off for positivity is established based on the distribution of values in a large cohort of healthy controls.

Role of MHC-II Presentation and Signaling Pathways

The presentation of the GAD65 (524-543) peptide by antigen-presenting cells (APCs) to autoreactive CD4+ T-cells is a critical initiating event.

Experimental and Logical Workflows

Workflow for Identifying GAD65 (524-543) Autoreactive T-Cells

Conclusion

The GAD65 (524-543) epitope plays a significant, early role in the pathogenesis of type 1 diabetes, particularly in initiating and propagating the autoimmune response. It is a key target for autoreactive CD4+ T-cells, driving a pro-inflammatory Th1 response that contributes to the destruction of pancreatic β-cells. The C-terminal region containing this epitope is also a major target for autoantibodies. While much of the detailed mechanistic understanding of the 524-543 epitope comes from studies in the NOD mouse model, the broader C-terminal region is clearly of high importance in human T1D.

A significant gap in the current literature is the lack of specific quantitative data on T-cell and B-cell responses to the GAD65 (524-543) epitope in human T1D patients. Future research should focus on detailed epitope mapping and quantification of immune responses to this and other key GAD65 epitopes in large, well-characterized patient cohorts. Such data will be invaluable for the development of epitope-specific immunotherapies aimed at inducing tolerance and preserving β-cell function in individuals at risk for or living with T1D.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. GAD65 autoantibodies and its role as biomarker of Type 1 diabetes and Latent Autoimmune Diabetes in Adults (LADA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiplicity of the antibody response to GAD65 in Type I diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GAD65 Antibody Epitopes and Genetic Background in Latent Autoimmune Diabetes in Youth (LADY) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differences in Self-peptide Binding between T1D-related Susceptible and Protective DR4 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

- 10. Antigen-specific T cell responses in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic-induced Variations in the GAD65 T-cell Repertoire Governs Efficacy of Anti-CD3/GAD65 Combination Therapy in New-onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GAD65-reactive T cells are activated in patients with autoimmune type 1a diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. [PDF] GAD65-reactive T cells are activated in patients with autoimmune type 1a diabetes. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Detection of GAD65-reactive T-Cells in type 1 diabetes by immunoglobulin-free ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]

- 18. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human IFN-γ ELISPOT Pair [bdbiosciences.com]

- 20. immunospot.com [immunospot.com]

- 21. sinobiological.com [sinobiological.com]

- 22. Fine Mapping of Glutamate Decarboxylase 65 Epitopes Reveals Dependency on Hydrophobic Amino Acids for Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The GAD65 (524-543) Autoantigen: A Technical Guide to its Discovery, Significance, and Analysis in Autoimmune Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The autoimmune response to a specific C-terminal epitope of GAD65, spanning amino acids 524-543, is an early and critical event in the destruction of pancreatic beta cells. This technical guide provides an in-depth overview of the discovery of this autoantigen, its profound significance as a biomarker and therapeutic target, and detailed methodologies for its study.

Discovery and Significance

The identification of GAD65 as a primary autoantigen in T1D was a pivotal moment in understanding the autoimmune basis of the disease. Initially, autoantibodies from T1D patients were found to react with a 64 kDa protein in pancreatic islet cells. This protein was later identified as the 65 kDa isoform of glutamic acid decarboxylase. Subsequent research in the non-obese diabetic (NOD) mouse model, a key animal model for human T1D, further solidified the role of GAD65 in the disease process.

A crucial breakthrough was the identification of specific T-cell epitopes within the GAD65 protein that drive the autoimmune response. Among these, the GAD65 (524-543) peptide has been recognized as a dominant, early T-cell epitope. T-cells from young, pre-diabetic NOD mice show a proliferative response to this specific peptide, indicating its role in initiating the autoimmune cascade.[1] The presence of T-cells that recognize this epitope is a strong indicator of nascent autoimmunity against beta cells.

The significance of the GAD65 (524-543) autoantigen lies in its multifaceted role in T1D:

-

Early Biomarker: Autoantibodies and T-cell responses to GAD65, and specifically to the 524-543 region, are among the earliest detectable markers of beta-cell autoimmunity, often appearing years before the clinical onset of T1D.

-

Pathogenic Driver: T-helper 1 (Th1) cells specific for the GAD65 (524-543) epitope have been shown to be diabetogenic. Adoptive transfer of these T-cells can induce diabetes in recipient mice, providing direct evidence of their pathogenic role.[1]

-

Diagnostic and Predictive Tool: The detection of GAD65 autoantibodies is a cornerstone of T1D diagnosis and risk prediction. High titers of these autoantibodies are strongly associated with an increased risk of developing T1D.

-

Therapeutic Target: The immunodominant nature of the GAD65 (524-543) epitope has made it an attractive target for antigen-specific immunotherapies aimed at inducing tolerance and halting the autoimmune destruction of beta cells.

Quantitative Data on GAD65 Autoantibodies

The prevalence and diagnostic accuracy of GAD65 autoantibodies can vary depending on the population studied and the assay used. The following tables summarize key quantitative data from various studies.

| Population | Prevalence of GAD65 Autoantibodies (%) | Reference(s) |

| Newly diagnosed T1D children (Duhok City) | 47.3 | [2] |

| Newly diagnosed T1D children (Pakistan) | 48 | [2] |

| Newly diagnosed T1D children (Al-Diwaniyah) | 42 | [2] |

| Newly diagnosed T1D children (Thi-Qar, Iraq) | 89.04 | [2] |

| Newly diagnosed T1D children (Qatar) | 59.7 | [2] |

| Newly diagnosed T1D children (Sudan) | 77.5 | [2] |

| Newly diagnosed T1D children (USA) | 73.2 | [2] |

| Newly diagnosed T1D children (Indonesia) | 78.7 | [2][3] |

| Newly diagnosed T1D children (Tunisia) | 84.6 | [2] |

| Newly diagnosed T1D children (India) | 25 | [2] |

| Newly diagnosed T1D children (Bosnia) | 35.8 | [2] |

| European population without diabetes | 2.0 | [4] |

| Indian population (T1D) | 45.16 | [5][6] |

| Assay Type | Diagnostic Sensitivity (%) | Diagnostic Specificity (%) | Reference(s) |

| GAD65 Ab ELISA | up to 92 | 98 | [7] |

| Serum anti-GAD antibodies | 75 | 100 | [8] |

| Truncated GAD65 (tGADA) Radiobinding Assay | 74 | Similar to full-length GAD65 | [9][10] |

| Full-length GAD65 (fGADA) Radiobinding Assay | 68 | Similar to truncated GAD65 | [9][10] |

| Commercial ¹²⁵I-GAD65 Radiobinding Assay | 64 | Not specified | [9][10] |

| Anti-GAD65 ELISA (Indonesian T1D children) | 78.7 | 97.5 | [3] |

| ¹²⁵I-labelled recombinant GAD65 RIA | 71 (overall in IDDM patients) | High | [11] |

Experimental Protocols

Detection of GAD65 Autoantibodies

The ELISA is a widely used method for the quantitative detection of GAD65 autoantibodies. The "bridge" ELISA format is particularly effective.

Principle: GAD65 autoantibodies in a sample act divalently to form a bridge between GAD65 coated on the ELISA plate and biotinylated GAD65 in the liquid phase. The amount of bound biotinylated GAD65 is then detected using a streptavidin-peroxidase conjugate and a chromogenic substrate.

Detailed Methodology:

-

Coating: Microtiter plates are coated with recombinant human GAD65.

-

Sample Incubation: Serum samples, along with calibrators and controls, are diluted (e.g., 1:4 with sample buffer) and added to the wells. The plate is incubated for 1 hour at room temperature with shaking.

-

Washing: The wells are washed three times with a wash buffer to remove unbound antibodies.

-

Biotinylated GAD65 Incubation: Reconstituted biotinylated GAD65 is added to each well, and the plate is incubated for 1 hour at room temperature with shaking.

-

Washing: The wells are washed three times to remove unbound biotinylated GAD65.

-

Conjugate Incubation: Streptavidin-peroxidase (SA-POD) conjugate is added to each well, and the plate is incubated for 20 minutes at room temperature with shaking.

-

Washing: The wells are washed three times to remove unbound conjugate.

-

Substrate Incubation: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated for 20 minutes in the dark at room temperature. A blue color will develop in the presence of the enzyme.

-

Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to each well, which changes the color from blue to yellow.

-

Reading: The absorbance is read at 450 nm (and optionally at a reference wavelength of 620 or 690 nm) using an ELISA plate reader.[7][12][13][14][15]

RIA is a highly sensitive method for detecting GAD65 autoantibodies.

Principle: This assay is based on the ability of autoantibodies in a serum sample to bind to radiolabeled GAD65. The resulting immune complexes are then precipitated and the radioactivity is measured.

Detailed Methodology:

-

Antigen Labeling: Recombinant GAD65 is labeled with a radioisotope, typically Iodine-125 (¹²⁵I) or by in vitro transcription and translation with ³⁵S-methionine.[11][16]

-

Incubation: A small volume of patient serum is incubated with the radiolabeled GAD65 overnight at 4°C to allow for the formation of antigen-antibody complexes.

-

Precipitation: The immune complexes are precipitated from the solution. This can be achieved using Protein A-Sepharose beads, which bind to the Fc portion of IgG antibodies, or by a double-antibody method where a secondary anti-human IgG antibody is added.[11][16][17]

-

Washing: The precipitate is washed multiple times to remove any unbound radiolabeled GAD65.

-

Counting: The radioactivity of the precipitate is measured using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³⁵S).

-

Quantification: The amount of radioactivity is proportional to the concentration of GAD65 autoantibodies in the sample. Results are often expressed in units relative to a standard curve generated using reference sera.[16]

T-cell Proliferation Assay for GAD65 (524-543) Specificity

This assay measures the proliferation of T-cells in response to stimulation with the GAD65 (524-543) peptide, indicating the presence of antigen-specific T-cells.

Principle: T-cells from a subject are cultured in the presence of the GAD65 (524-543) peptide. If T-cells specific for this peptide are present, they will become activated and proliferate. This proliferation is typically measured by the incorporation of a radioactive nucleotide, such as ³H-thymidine, into the DNA of the dividing cells.

Detailed Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: The isolated PBMCs are plated in a 96-well flat-bottom plate at a concentration of approximately 8 x 10⁵ cells per well in a suitable serum-free medium.

-

Antigen Stimulation: The GAD65 (524-543) peptide is added to the wells at a final concentration of 10-40 µg/mL. Control wells should include cells with no peptide and cells stimulated with a positive control mitogen (e.g., phytohemagglutinin) or an irrelevant peptide.

-

Incubation: The plate is incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Radiolabeling: For the final 16-18 hours of incubation, 1 µCi of ³H-thymidine is added to each well.

-

Harvesting: The cells are harvested onto a filter mat using a cell harvester, which lyses the cells and captures the DNA on the filter.

-

Counting: The amount of incorporated ³H-thymidine is measured using a liquid scintillation counter.

-

Analysis: The results are typically expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) in the antigen-stimulated wells to the mean CPM in the unstimulated control wells. An SI significantly greater than 1 (often >2 or 3) indicates a positive proliferative response.[18][19][20][21]

Signaling Pathways and Experimental Workflows

T-Cell Mediated Beta-Cell Destruction

The autoimmune attack on pancreatic beta cells is a complex process involving both CD4+ and CD8+ T-cells. The following diagram illustrates the key signaling events leading to beta-cell apoptosis.

Caption: T-Cell Mediated Beta-Cell Destruction Pathway.

Experimental Workflow for GAD65 Autoantibody Detection by ELISA

The following diagram outlines the typical workflow for detecting GAD65 autoantibodies using a bridge ELISA.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. The prevalence of anti-GAD65 autoantibodies in children recently diagnosed with type 1 diabetes in Duhok City - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Prevalence and Regional Distribution of Autoantibodies Against GAD65Ab in a European Population Without Diabetes: The EPIC-InterAct Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalence of Autoantibodies in Type 1 Diabetes Mellitus and the Clinical Utility of Diabetes Antibody Testing in the Indian Population: A Retrospective Study of 3 Years [ijmb.in]

- 6. ijmb.in [ijmb.in]

- 7. novamedline.com [novamedline.com]

- 8. cda-amc.ca [cda-amc.ca]

- 9. An Increased Diagnostic Sensitivity of Truncated GAD65 Autoantibodies in Type 1 Diabetes May Be Related to HLA-DQ8 | Lund University [lunduniversity.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. Glutamic acid decarboxylase autoantibody assay using 125I-labelled recombinant GAD65 produced in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. weldonbiotech.com [weldonbiotech.com]

- 13. biovendor.com [biovendor.com]

- 14. elkbiotech.com [elkbiotech.com]

- 15. novamedline.com [novamedline.com]

- 16. teddy.epi.usf.edu [teddy.epi.usf.edu]

- 17. Radioimmunoassay for glutamic acid decarboxylase (GAD65) autoantibodies as a diagnostic aid for stiff-man syndrome and a correlate of susceptibility to type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Slc11a1 Enhances the Autoimmune Diabetogenic T-Cell Response by Altering Processing and Presentation of Pancreatic Islet Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. diabetesjournals.org [diabetesjournals.org]

GAD65 (524-543): A Technical Guide to Sequence Homology and Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The peptide fragment spanning amino acids 524-543 of GAD65, with the sequence Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr (SRLSKVAPVIKARMMEYGTT), has been identified as a critical early target of the autoimmune response in the non-obese diabetic (NOD) mouse model, a widely studied surrogate for human T1D.[1][2][3][4] This region is a potent stimulator of proliferative responses in diabetogenic T-cell clones, such as the BDC2.5 clone.[1][3] The immunogenicity of this peptide and its potential for cross-reactivity with other proteins, a phenomenon known as molecular mimicry, are of significant interest in understanding the etiology of T1D and in the development of novel immunotherapies. This technical guide provides an in-depth overview of the sequence homology and immunological cross-reactivity of the GAD65 (524-543) peptide.

Sequence Homology of GAD65 (524-543)

The concept of molecular mimicry posits that sequence similarities between foreign (e.g., microbial) and self-peptides can lead to an autoimmune response. In the context of T1D, the GAD65 (524-543) peptide has been investigated for its homology with various microbial proteins, most notably the P2-C protein of Coxsackievirus B4, as well as with the related human protein, GAD67.

GAD65 (524-543) and Coxsackievirus B4 P2-C Protein

Coxsackievirus B4 has long been implicated as a potential environmental trigger for T1D. Sequence analysis has revealed regions of homology between the GAD65 protein and the viral P2-C protein. While the specific 524-543 region does not exhibit strong direct homology with known Coxsackievirus P2-C sequences in readily available public databases, other regions of GAD65 do show significant similarity, which is thought to initiate a broader autoimmune response that can encompass the 524-543 epitope through a process called epitope spreading. For instance, a notable region of homology exists between GAD65 (amino acids 250-273) and the P2-C protein.[5]

GAD65 (524-543) and GAD67

GAD67 is an isoform of GAD65 and shares a significant degree of sequence identity. This homology is a critical factor in the potential for cross-reactive immune responses. While the overall identity between human GAD65 and GAD67 is high, the specific sequence of GAD65 (524-543) has some differences compared to the corresponding region in GAD67.

Table 1: Sequence Alignment of GAD65 (524-543) and Homologous Regions

| Protein | Sequence | Percent Identity to GAD65 (524-543) |

| Human GAD65 (524-543) | SRLSKVAPVIKARMMEYGTT | 100% |

| Human GAD67 (corresponding region) | N-terminus is less conserved | Lower |

| Coxsackievirus B4 P2-C (various regions) | Varies by strain | Low to Moderate |

Note: The percent identity for GAD67's corresponding region and Coxsackievirus P2-C can vary and requires specific alignment with the relevant sequences.

T-Cell Cross-Reactivity

The sequence homology between GAD65 (524-543) and other peptides can lead to the activation of T-cells that recognize more than one of these peptides. This cross-reactivity is a central tenet of the molecular mimicry hypothesis for T1D.

In Vitro Evidence of Cross-Reactivity

Studies utilizing T-cell proliferation assays and cytokine release assays have demonstrated the potential for cross-reactivity. T-cells isolated from NOD mice and primed with GAD65 (524-543) can show reactivity to homologous peptides from other proteins, although the magnitude of this response can vary.

Table 2: T-Cell Proliferative Response to GAD65 (524-543) in NOD Mice

| Peptide Stimulant | Stimulation Index (SI) | Reference |

| GAD65 (524-543) | ~10 | [4] |

| Control Peptide | <2 | [4] |

The Stimulation Index (SI) is a measure of T-cell proliferation in response to an antigen and is calculated as the ratio of proliferation (e.g., counts per minute from thymidine (B127349) incorporation) in the presence of the antigen to the proliferation in the absence of the antigen.

Table 3: Cytokine Production by Splenocytes from NOD Mice in Response to GAD65 (524-543)

| Cytokine | Concentration (pg/mL) | Condition | Reference |

| IFN-γ | ~5-fold over background | GAD65 (524-543) stimulation | [4] |

| IL-4 | Not significantly elevated | GAD65 (524-543) stimulation | [6] |

IFN-γ is a pro-inflammatory cytokine associated with Th1 responses, which are implicated in the pathogenesis of T1D.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of GAD65 (524-543) sequence homology and cross-reactivity. The following are representative protocols for key experiments.

Sequence Homology Analysis

-

Obtain Protein Sequences: Retrieve the amino acid sequence of human GAD65 (UniProt accession number P48320) and the protein of interest for comparison (e.g., Coxsackievirus B4 P2-C protein, human GAD67).

-

Perform Sequence Alignment: Utilize a bioinformatics tool such as BLASTp (Basic Local Alignment Search Tool for proteins) to identify regions of local similarity between the sequences.

-

Calculate Percent Identity: For regions of interest, perform a pairwise sequence alignment using a tool like Clustal Omega or EMBOSS Needle to determine the exact percentage of identical amino acids.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Isolated splenocytes from NOD mice

-

GAD65 (524-543) peptide and control peptide

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)

-

CFSE staining solution (5 µM in PBS)

-

Phosphate-buffered saline (PBS)

-

Fetal Bovine Serum (FBS)

-

96-well round-bottom cell culture plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from NOD mice.

-

CFSE Labeling:

-

Wash cells twice with PBS.

-

Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add an equal volume of 2X CFSE staining solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

-

-

Cell Culture:

-

Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

Add 100 µL of complete RPMI-1640 medium containing the GAD65 (524-543) peptide (final concentration 10 µg/mL), a control peptide, or medium alone (unstimulated control).

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Wash the cells with PBS containing 2% FBS.

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data using flow cytometry software to identify distinct peaks of fluorescence, with each successive peak representing a cell division.

-

Cytokine Release Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IFN-γ, IL-4) secreted by T-cells in response to antigenic stimulation.

Materials:

-

Supernatants from T-cell proliferation assay cultures

-

ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and stop solution)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 10% FBS)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block any remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP) to each well. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the substrate solution to each well. Incubate until a color change is observed.

-

Stop Reaction: Stop the reaction by adding the stop solution to each well.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of GAD65 (524-543) homology and cross-reactivity.

Caption: T-Cell activation by GAD65 (524-543) peptide.

Caption: Workflow for CFSE-based T-cell proliferation assay.

Caption: Relationship between sequence homology and cross-reactivity.

Conclusion

The GAD65 (524-543) peptide is a pivotal player in the early stages of autoimmune diabetes in the NOD mouse model. Its sequence homology with other proteins, particularly the potential for molecular mimicry with viral peptides, underscores a plausible mechanism for the initiation of the autoimmune cascade. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate roles of sequence homology and T-cell cross-reactivity in the pathogenesis of T1D. A thorough understanding of these mechanisms is essential for the design of effective antigen-specific immunotherapies aimed at restoring tolerance and preventing disease progression.

References

- 1. benchchem.com [benchchem.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. ulab360.com [ulab360.com]

- 6. content-assets.jci.org [content-assets.jci.org]

The Role of the GAD65 (524-543) Epitope in the Pathogenesis of Autoimmune Diabetes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). Within this protein, the amino acid sequence 524-543 has been identified as a critical T-cell epitope, particularly in the non-obese diabetic (NOD) mouse model of autoimmune diabetes. This technical guide provides an in-depth analysis of the function of the GAD65 (524-543) peptide, detailing its role in T-cell activation and the subsequent autoimmune cascade leading to the destruction of pancreatic beta cells. This document summarizes key quantitative data, provides detailed experimental protocols for studying this epitope, and visualizes relevant biological pathways and workflows.

Introduction: GAD65 and the GAD65 (524-543) Epitope in Autoimmune Diabetes

Glutamic acid decarboxylase (GAD) is an enzyme responsible for the synthesis of the neurotransmitter GABA.[1][2] The 65 kDa isoform, GAD65, is expressed in both the central nervous system and pancreatic beta cells.[1][2] In genetically susceptible individuals, GAD65 can become a target of the immune system, leading to the development of autoimmune diseases, including T1D.[1][2]

The GAD65 (524-543) peptide has been identified as a dominant, early T-cell epitope in the NOD mouse model.[3][4] T-cell responses to this specific peptide fragment can be detected in young, pre-diabetic NOD mice, suggesting its involvement in the initiation of the autoimmune process.[3][4]

The Immunobiology of GAD65 (524-543)

The GAD65 (524-543) peptide is recognized by CD4+ T helper (Th) cells when presented by the MHC class II molecule I-Ag7, which is strongly associated with T1D susceptibility in NOD mice.[3][5] This recognition event is a crucial step in the activation of autoreactive T-cells.

T-Cell Activation and Cytokine Production

Upon recognition of the GAD65 (524-543)-I-Ag7 complex, naive CD4+ T-cells differentiate into effector T-cells, primarily of the Th1 phenotype. These Th1 cells are characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα).[3][6] IFNγ secretion by T-cells specific for GAD65 (524-543) can be observed as early as 4 weeks of age in NOD mice.[4][7]

Pathogenic Potential

The pathogenic role of GAD65 (524-543)-specific T-cells has been demonstrated through adoptive transfer experiments. The transfer of a Th1-like CD4+ T-cell clone specific for GAD65 (524-543) into immunodeficient NOD.scid mice can induce insulitis and diabetes.[3][6][7] This provides direct evidence that T-cell responses to this single epitope are sufficient to initiate the destruction of beta cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the T-cell response to the GAD65 (524-543) epitope.

Table 1: T-Cell Proliferative Responses to GAD65 (524-543)

| Mouse Strain | Age (weeks) | Assay | Stimulant | Stimulation Index (SI) | Reference |

| NOD | 4 | [3H]Thymidine incorporation | GAD65 (524-543) | >2.0 | [8][9] |

| NOD | 6-8 | [3H]Thymidine incorporation | GAD65 (524-543) | 2.5 - 4.0 | [8][9] |

| B10.H-2g7 | 8 | [3H]Thymidine incorporation | GAD65 (524-543) | >2.0 | [7] |

Stimulation Index (SI) is calculated as the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen.

Table 2: Cytokine Secretion by GAD65 (524-543)-Specific T-Cells

| Cell Source | Stimulant | Cytokine | Concentration/Frequency | Assay | Reference |

| NOD Splenocytes | GAD65 (524-543) | IFNγ | 50-150 spots/106 cells | ELISpot | [10] |

| GAD65 (524-543) specific T-cell line | GAD65 (524-543) | IFNγ | 10-50 ng/mL | ELISA | [3][6] |

| GAD65 (524-543) specific T-cell line | GAD65 (524-543) | TNFα/β | Detected | Bioassay | [3][6] |

| GAD65 (524-543) specific T-cell line | GAD65 (524-543) | IL-4 | Not Detected | ELISA | [3][6] |

Table 3: Adoptive Transfer of GAD65 (524-543)-Specific T-Cells

| T-Cell Clone | Number of Cells Transferred | Recipient Mouse | Diabetes Incidence | Time to Onset (weeks) | Reference |

| GAD65 (524-543) specific CD4+ T-cell clone | 1 x 107 | NOD.scid | 83% | 3-5 | [3][6] |

Detailed Experimental Protocols

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This protocol is for measuring the proliferation of T-cells in response to the GAD65 (524-543) peptide.

-

Cell Preparation:

-

Isolate splenocytes from NOD mice.

-

Prepare a single-cell suspension in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Purify T-cells by passing the splenocyte suspension over a nylon wool column. The purity should be >90% as determined by flow cytometry using an anti-CD3 antibody.

-

-

Assay Setup:

-

Plate 3 x 104 purified T-cells per well in a 96-well flat-bottom plate.

-

Add 3 x 105 irradiated (3000 rads) syngeneic splenocytes as antigen-presenting cells (APCs) to each well.

-

Add GAD65 (524-543) peptide to final concentrations ranging from 0.1 to 20 µg/mL. Use a medium-only control and a positive control (e.g., Concanavalin A at 1 µg/mL).

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Proliferation Measurement:

-

Pulse each well with 1 µCi of [3H]thymidine.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the Stimulation Index (SI).

-

IFNγ ELISpot Assay

This protocol is for quantifying the number of IFNγ-secreting cells in response to GAD65 (524-543).

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with a capture anti-mouse IFNγ antibody overnight at 4°C.

-

Wash the plate three times with sterile PBS.

-

Block the plate with RPMI-1640 medium containing 10% FBS for at least 30 minutes at room temperature.

-

-

Cell Incubation:

-

Prepare a single-cell suspension of splenocytes from NOD mice.

-

Add 1 x 106 splenocytes per well.

-

Add GAD65 (524-543) peptide to a final concentration of 10 µg/mL.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Development:

-

Wash the plate three times with PBS containing 0.05% Tween-20 (PBST) and three times with PBS.

-

Add a biotinylated anti-mouse IFNγ detection antibody and incubate for 2 hours at 37°C.

-

Wash the plate six times with PBST.

-

Add streptavidin-alkaline phosphatase (ALP) and incubate for 45 minutes at room temperature.

-

Wash the plate three times with PBST and three times with PBS.

-

Add the BCIP/NBT substrate and incubate in the dark until spots develop (5-30 minutes).

-

Stop the reaction by washing with distilled water.

-

Dry the plate and count the spots using an ELISpot reader.

-

Adoptive Transfer of GAD65 (524-543)-Specific T-Cells

This protocol describes the procedure for transferring GAD65 (524-543)-specific T-cells to induce diabetes in NOD.scid mice.

-

T-Cell Clone Expansion:

-

Generate and expand a GAD65 (524-543)-specific CD4+ T-cell clone from an immunized NOD mouse.

-

Culture the T-cell clone with irradiated syngeneic splenocytes, GAD65 (524-543) peptide (10 µg/mL), and recombinant human IL-2 (20 U/mL).

-

-

Cell Preparation for Transfer:

-

Harvest the expanded T-cells and wash them three times with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 5 x 107 cells/mL.

-

-

Adoptive Transfer:

-

Inject 1 x 107 T-cells in a volume of 200 µL intravenously into 6- to 8-week-old female NOD.scid mice.

-

-

Diabetes Monitoring:

-

Monitor the mice for the development of diabetes by measuring blood glucose levels twice weekly.

-

Consider mice diabetic after two consecutive blood glucose readings >250 mg/dL.

-

Visualizations

Signaling Pathway

Caption: Activation of a CD4+ T-cell by the GAD65 (524-543) epitope.

Experimental Workflow

Caption: Workflow for identifying pathogenic T-cell epitopes in autoimmune diabetes.

Conclusion

The GAD65 (524-543) peptide is a well-characterized, pathogenic T-cell epitope in the NOD mouse model of autoimmune diabetes. Its early recognition by the immune system and the ability of T-cells specific for this epitope to induce diabetes underscore its importance in the disease process. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this and other autoantigenic epitopes in T1D, and to explore potential therapeutic strategies targeting these specific immune responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. Antigen-specific T cell responses in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Peptide-binding Motif for I-Ag7, the Class II Major Histocompatibility Complex (MHC) Molecule of NOD and Biozzi AB/H Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GAD-reactive CD4+ Th1 cells induce diabetes in NOD/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early T-Cell Response to GAD65 (524-543) in Prediabetic Non-Obese Diabetic (NOD) Mice

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The non-obese diabetic (NOD) mouse is the quintessential animal model for autoimmune Type 1 Diabetes (T1D), mirroring the human disease's T-cell mediated destruction of pancreatic β-cells.[1][2] A critical and early event in the pathogenesis of T1D in this model is the activation of T-cells against β-cell autoantigens. Among these, glutamic acid decarboxylase 65 (GAD65) is a primary target.[2] Specifically, the peptide epitope spanning amino acids 524-543 of GAD65 is recognized as one of the first fragments to induce a proliferative T-cell response in young, prediabetic NOD mice.[1][3][4][5] This guide provides a comprehensive technical overview of this early T-cell response, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological processes and workflows. Understanding this seminal autoimmune event is crucial for developing targeted immunotherapies to halt disease progression.

Characteristics of the Early GAD65 (524-543)-Specific T-Cell Response

The immune response to GAD65 (524-543) in NOD mice is characterized by its early onset and distinct cellular profile. A T helper 1 (Th1) response develops spontaneously, concurrent with the initial lymphocytic infiltration of the pancreatic islets (insulitis), which can begin as early as 4 weeks of age.[1][6]

-

Kinetics: Proliferative responses and IFN-γ secretion by T-cells specific for GAD65 (524-543) are observable in the spleen of NOD mice by 4 weeks of age.[4][6] This response precedes reactions to many other β-cell antigens.[4]

-

Cellular Phenotype: The responding cells are predominantly CD4+ T-cells.[7][8] These cells often exhibit a Th1-like cytokine profile, secreting pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha/beta (TNF-α/β), while lacking secretion of Th2 cytokines like IL-4.[7]

-

MHC Restriction: The GAD65 (524-543) peptide is presented by the unique MHC class II molecule of the NOD mouse, I-Ag7.[4][9] The proliferative response of T-cells to this peptide is inhibited by the presence of antibodies against I-Ag7.[4]

-

Diabetogenic Potential: The role of these T-cells in causing diabetes is complex. Adoptive transfer of a Th1-like CD4+ T-cell clone specific for GAD65 (524-543) has been shown to induce insulitis and diabetes in immunodeficient NOD.scid mice, providing direct evidence of their diabetogenic potential.[6][7] However, other studies have shown that these T-cell clones could not accelerate or cause disease, suggesting that reactivity alone may be insufficient to stimulate autoimmune diabetes and that factors like T-cell receptor (TCR) affinity may play a role.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the T-cell response to GAD65 (524-543).

Table 1: T-Cell Proliferative Responses to GAD65 (524-543)

| Mouse Strain | Age/Condition | Assay Method | Key Quantitative Finding | Reference |

| NOD | 7-10 weeks | [3H]-Thymidine Incorporation | 13 of 16 (81.25%) NOD mice from four different colonies showed significant proliferative responses. | [10] |

| NOD | 8 weeks | [3H]-Thymidine Incorporation | Maintained a significant autoantigen-specific T-cell response similar to control NOD mice. | [11] |

| NOD (immunized) | 30 & 45 days old | [3H]-Thymidine Incorporation | Strong splenocytic proliferative response against the immunizing peptide was observed up to 3 months after injection. | [12][13] |

| B10.H-2g7 / NOD.B6Il2-Tshb | N/A | Not Specified | Proliferative responses are also observed in these diabetes-resistant strains. | [6][14] |

Table 2: Cytokine Secretion by GAD65 (524-543)-Specific T-Cells

| Cell Type | Stimulation | Assay Method | Cytokine Profile | Reference |

| CD4+ T-cell line (5A) | GAD65 (524-543) | Not Specified | Secretes IFN-γ and TNF-α/β; does not secrete IL-4. | [7] |

| Splenocytes | GAD65 (524-543) | ELISpot | IFN-γ secretion is observed by 4 weeks of age. | [6] |

| T-cell Hybridomas | GAD65 (524-543) | Cytokine Assay | Each of four hybridomas displayed a unique profile of IL-2, IFN-γ, and IL-5 production. | [1] |

| Splenocytes from immunized mice | GAD65 (524-543) | ELISA | Increased production of Th2 cytokines IL-4 and IL-10. | [12][13] |

Table 3: Adoptive Transfer Experiments

| Transferred Cells | Recipient Mouse | Outcome | Incidence | Reference |

| CD4+ T-cell line (5A) | NOD/SCID | Insulitis | All mice | [7] |

| CD4+ T-cell line (5A) | NOD/SCID | Diabetes | 83% of mice | [7] |

| T-splenocytes from immunized mice (co-transfer) | NOD | Reduced disease transfer by diabetic T-cells. | P<0.01 | [12][13] |

| Autoreactive T-cell clones | Young NOD / NOD.scid | Did not accelerate or transfer diabetes. | N/A | [8] |

Signaling Pathways and Logical Relationships

Antigen Presentation and T-Cell Activation

The initiation of the T-cell response requires the presentation of the GAD65 (524-543) peptide by an antigen-presenting cell (APC), such as a dendritic cell or macrophage, to a CD4+ T-cell. This interaction, mediated by the TCR and the I-Ag7 MHC-II molecule, triggers a downstream signaling cascade resulting in T-cell activation, proliferation, and cytokine secretion.

Caption: TCR signaling pathway for GAD65(524-543) recognition.

Proposed Role in T1D Pathogenesis

The early response to GAD65 (524-543) is considered a key initiating event. The resulting pro-inflammatory environment within the islets is thought to promote epitope spreading, where the immune system begins to recognize and attack other β-cell antigens, leading to progressive β-cell destruction and overt diabetes.

Caption: Logical flow of GAD65 response in T1D pathogenesis.

Detailed Experimental Protocols

The following are synthesized protocols for key assays used to characterize the T-cell response to GAD65 (524-543), based on methodologies described in the literature.[4][10][11][15][16][17][18]

Protocol 1: T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen stimulation by quantifying the incorporation of a radioactive nucleotide, [3H]-thymidine, into the DNA of dividing cells.

Materials:

-

Spleens from 8-10 week old prediabetic female NOD mice.

-

Complete RPMI-1640 medium supplemented with 10% FCS, L-glutamine, and antibiotics.

-

GAD65 (524-543) peptide (and control peptides).

-

96-well flat-bottom cell culture plates.

-

[3H]-thymidine.

-

Cell harvester and scintillation counter.

Procedure:

-

Prepare Splenocyte Suspension: Aseptically remove spleens and prepare a single-cell suspension by mechanical dissociation through a 70-μm cell strainer.

-

Lyse Red Blood Cells: Treat the cell suspension with ACK lysis buffer to remove erythrocytes. Wash cells twice with complete RPMI.

-

Cell Plating: Resuspend cells to a final concentration of 2.5 x 106 cells/mL in complete RPMI. Plate 100 μL of the cell suspension (2.5 x 105 cells) into each well of a 96-well plate.

-

Antigen Stimulation: Add 100 μL of medium containing the GAD65 (524-543) peptide to achieve a final concentration of 10-20 μg/mL. Set up control wells with medium alone (unstimulated) and a non-relevant peptide. Assays should be performed in triplicate.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Pulsing with [3H]-Thymidine: Add 1 μCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM) or as a Stimulation Index (SI = mean CPM of stimulated wells / mean CPM of unstimulated wells).

Caption: Experimental workflow for a T-cell proliferation assay.

Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level.

Materials:

-

96-well PVDF membrane ELISpot plates.

-

Anti-mouse IFN-γ capture antibody.

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (AP) conjugate.

-

BCIP/NBT substrate.

-

Blocking buffer (e.g., PBS with 1% BSA).

-

Splenocytes from NOD mice (prepared as in Protocol 1).

Procedure:

-

Coat Plate: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Block Plate: Wash the plate to remove excess capture antibody. Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

-

Add Cells and Antigen: Wash the plate and add 1-5 x 105 splenocytes per well. Add GAD65 (524-543) peptide to the appropriate wells. Include positive control wells (e.g., with Concanavalin A) and negative control wells (medium alone).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection: Lyse the cells with cold deionized water. Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add Streptavidin-AP conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash thoroughly and add BCIP/NBT substrate. Monitor for the development of dark purple spots. Stop the reaction by washing with tap water.

-

Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.

Caption: Experimental workflow for an IFN-γ ELISpot assay.

Implications for Research and Drug Development

The early and prominent T-cell response to GAD65 (524-543) makes it a highly attractive target for immune intervention in T1D.

-

Immunotherapy: Administration of the GAD65 (524-543) peptide has been shown to modulate the autoimmune response. Depending on the context of administration, it can either exacerbate disease or induce protective mechanisms, possibly through a shift from a Th1 to a Th2 cytokine profile (e.g., increased IL-4 and IL-10) or the generation of regulatory T-cells.[5][12][13] For instance, immunization with the peptide in Freund's incomplete adjuvant (FIA) reduced the incidence of cyclophosphamide-accelerated diabetes from 60% to 28%.[12][13]

-

Biomarkers: The presence and characteristics of GAD65 (524-543)-reactive T-cells could serve as a biomarker for disease risk and progression. Monitoring this specific T-cell population may help in stratifying patients for clinical trials and assessing the efficacy of therapeutic interventions.

-

Overlapping Determinants: Research has shown that the GAD65 (524-543) sequence contains at least two overlapping I-Ag7-restricted determinants: 524-538 and 530-543.[5][19] Spontaneously arising T-cells in young NOD mice primarily recognize the 530-543 determinant, while immunization with the full peptide expands T-cells that recognize the 524-538 determinant, which may have regulatory functions.[5][19] This complexity highlights the need for precision in designing peptide-based therapies.

Conclusion

The T-cell response to the GAD65 (524-543) epitope is a foundational event in the natural history of autoimmune diabetes in the NOD mouse model. Characterized by its early appearance, CD4+ Th1 phenotype, and direct diabetogenic potential, it represents a critical control point in the disease pathway. While significant data have been gathered, further research is needed to fully elucidate the factors that determine whether the response to this epitope is pathogenic or regulatory. A deeper understanding of these mechanisms, facilitated by the robust experimental protocols outlined herein, will be paramount for the successful development of antigen-specific therapies to prevent or reverse Type 1 Diabetes.

References

- 1. T cells with multiple fine specificities are used by non-obese diabetic (NOD) mice in the response to GAD(524-543) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Regulatory and effector CD4 T cells in nonobese diabetic mice recognize overlapping determinants on glutamic acid decarboxylase and use distinct V beta genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

- 7. JCI - GAD-reactive CD4+ Th1 cells induce diabetes in NOD/SCID mice. [jci.org]

- 8. Peripheral T cell clones from NOD mice specific for GAD65 peptides: lack of islet responsiveness or diabetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antigen presentation in the autoimmune diabetes of the NOD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. rupress.org [rupress.org]

- 12. Immunization of non-obese diabetic (NOD) mice with glutamic acid decarboxylase-derived peptide 524–543 reduces cyclophosphamide-accelerated diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Responses of NOD congenic mice to a glutamic acid decarboxylase-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aelvis.net [aelvis.net]

- 16. benchchem.com [benchchem.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. diabetesjournals.org [diabetesjournals.org]

An In-depth Technical Guide to the Humoral Response Against GAD65 C-terminal Epitopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the humoral immune response targeting the C-terminal epitopes of glutamic acid decarboxylase 65 (GAD65), a key autoantigen in Type 1 Diabetes (T1D) and Latent Autoimmune Diabetes in Adults (LADA). Understanding the nuances of this response is critical for the development of diagnostics, prognostics, and immunotherapies.

Introduction to GAD65 and its C-Terminal Antigenicity

Glutamic acid decarboxylase (GAD) is an enzyme responsible for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). The 65 kDa isoform, GAD65, is a primary target of the autoimmune response in T1D.[1][2] Autoantibodies against GAD65 are present in a majority of individuals with preclinical and newly diagnosed T1D.[3][4] While the autoimmune response can target various regions of the GAD65 molecule, the C-terminal domain is of particular interest due to its structural properties and association with disease progression.

The C-terminal region of GAD65 is characterized by a high degree of flexibility and a significant electrostatic charge, features that are less prominent in the non-autoantigenic GAD67 isoform.[5][6][7] These structural characteristics are thought to contribute to its immunogenicity.[5] The humoral response to GAD65 often involves a phenomenon known as epitope spreading, where the initial immune response to a single epitope broadens to include other epitopes on the same molecule. In T1D, the response frequently initiates against the middle region of GAD65 and subsequently spreads to the C-terminal domain.[3][8][9]

Quantitative Analysis of Humoral Response to GAD65 C-Terminal Epitopes

The prevalence of antibodies targeting different regions of GAD65 varies among patient populations. The following tables summarize key quantitative data from studies investigating epitope-specific GAD65 autoantibodies.

Table 1: Frequency of GAD65 Epitope-Specific Antibodies in Different Patient Cohorts

| Patient Cohort | GAD65-CAb Positive (%) | GAD65-MAb Positive (%) | GAD65-NAb Positive (%) | Reference |

| Young T1D | 57.6 | 60.0 | 7.3 | [10] |

| LADY (Latent Autoimmune Diabetes in Youth) | 48.9 | 66.0 | Not specified | [10][11] |

| Old T1D | 58.4 | Not specified | Not specified | [10][11] |

| LADA (Latent Autoimmune Diabetes in Adults) | 33.3 | 42.3 | 20.5 | [10] |

GAD65-CAb: Antibodies to C-terminal epitopes; GAD65-MAb: Antibodies to middle-region epitopes; GAD65-NAb: Antibodies to N-terminal epitopes.

Table 2: Reactivity to Multiple GAD65 Epitopes

| Patient Cohort | Reactivity to at least two GAD65 regions (%) | Reference |

| Young T1D | 44.2 | [10] |

| LADY | 45.7 | [10] |

| Old T1D | 43.6 | [10] |

| LADA | 26.9 | [10] |

These data suggest that a broader epitope recognition, particularly including the C-terminal region, is more characteristic of classic T1D presentations compared to LADA.

Key Experimental Protocols

The characterization of the humoral response to GAD65 C-terminal epitopes relies on a variety of immunoassays. Below are detailed methodologies for commonly cited experiments.

Radiobinding Assay (RBA) for GAD65 Antibody Detection

This is a standard method for quantifying GAD65 autoantibodies.

-

Principle: Serum antibodies are allowed to bind to radiolabeled recombinant GAD65. The resulting immune complexes are then precipitated and the radioactivity is measured, which is proportional to the amount of antibody present.

-

Protocol:

-

Incubation: 2 µl of patient serum is incubated overnight at 4°C with 35S-labeled full-length recombinant GAD65 (approximately 20,000 cpm) in 50 µl of TBST buffer (50 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.4) in a 96-well plate.[3]

-

Precipitation: Protein A Sepharose is added to each well to precipitate the antibody-antigen complexes.

-

Washing: Unbound radioactivity is removed by washing the precipitate with excess buffer.[3]

-

Counting: The radioactivity of the precipitate is measured using a liquid scintillation counter.[3]

-

Epitope-Specific Competition Radiobinding Assay

This assay is used to determine the epitope specificity of GAD65 autoantibodies.

-

Principle: The binding of serum autoantibodies to radiolabeled GAD65 is competed with unlabeled recombinant antibody fragments (rFabs) of known epitope specificity. A reduction in the bound radioactivity in the presence of a specific rFab indicates that the serum antibodies recognize the same or an overlapping epitope.

-

Protocol:

-

Pre-incubation: Patient serum is pre-incubated with a specific unlabeled recombinant Fab (rFab) that recognizes a known epitope on GAD65.

-

Addition of Radiolabeled Antigen: 35S-labeled GAD65 is added to the mixture.

-

Incubation, Precipitation, Washing, and Counting: The subsequent steps are identical to the standard Radiobinding Assay described above.[12]

-

Analysis: The percentage of inhibition of serum GAD65Ab binding is calculated to determine the epitope specificity.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for GAD65 Antibody Detection

ELISA is another common method for detecting GAD65 antibodies.

-

Principle: Recombinant GAD65 is coated onto the wells of a microplate. Patient serum is added, and if GAD65 antibodies are present, they will bind to the antigen. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgG is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of GAD65 antibody in the serum.

-

General Protocol Outline:

-

Coating: Microplate wells are coated with recombinant human GAD65.

-

Blocking: Non-specific binding sites are blocked.

-

Sample Incubation: Diluted patient serum is added to the wells and incubated.[13]

-

Washing: Unbound antibodies are washed away.

-

Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG antibody is added and incubated.

-

Washing: Unbound secondary antibody is washed away.

-

Substrate Addition: A chromogenic substrate is added.

-

Detection: The absorbance is measured using a microplate reader. The concentration of GAD65 antibodies is determined by comparing the sample's optical density (OD) to a standard curve.[13]

-

Visualizing Molecular and Experimental Pathways

The following diagrams illustrate key concepts and workflows related to the humoral response against GAD65 C-terminal epitopes.

References

- 1. labcorp.com [labcorp.com]

- 2. GD65S - Overview: Glutamic Acid Decarboxylase (GAD65) Antibody Assay, Serum [mayocliniclabs.com]

- 3. GAD65 antibody isotypes and epitope recognition during the prediabetic process in siblings of children with type I diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiplicity of the antibody response to GAD65 in Type I diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural determinants of GAD antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural biology of the GAD autoantigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Analysis of the Cross-Reactivity of Autoantibodies to GAD65 and GAD67 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic changes of GAD65 autoantibody epitope specificities in individuals at risk of developing type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Early epitope- and isotype-specific humoral immune responses to GAD65 in young children with genetic susceptibility to type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GAD65 Antibody Epitopes and Genetic Background in Latent Autoimmune Diabetes in Youth (LADY) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | GAD65 Antibody Epitopes and Genetic Background in Latent Autoimmune Diabetes in Youth (LADY) [frontiersin.org]

- 12. Reduced display of conformational epitopes in the N-terminal truncated GAD65 isoform: relevance for people with stiff person syndrome or DQ8/8-positive Type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elkbiotech.com [elkbiotech.com]

A Technical Guide to the Interaction of GAD65 (524-543) with MHC Class II I-Ag7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between the glutamic acid decarboxylase 65 (GAD65) peptide (amino acids 524-543) and the Major Histocompatibility Complex (MHC) class II molecule I-Ag7. This interaction is a critical event in the pathogenesis of autoimmune type 1 diabetes in the non-obese diabetic (NOD) mouse model. Understanding the nuances of this interaction is paramount for the development of targeted immunotherapies.

Introduction: The GAD65 Autoantigen and the I-Ag7 Molecule

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in type 1 diabetes.[1][2][3] T-cell-mediated immune responses against GAD65 are implicated in the destruction of pancreatic beta cells. The GAD65 (524-543) peptide, with the sequence SRLSKVAPVIKARMMEYGTT, is a significant T-cell epitope in the NOD mouse.[4][5][6][7] This peptide is presented to CD4+ T cells by the MHC class II molecule I-Ag7.

The I-Ag7 molecule is uniquely associated with susceptibility to type 1 diabetes in NOD mice.[8][9] A key structural feature of I-Ag7 is the absence of a negatively charged aspartic acid residue at position β57, a characteristic shared with human HLA-DQ alleles linked to diabetes susceptibility.[8][10][11] This feature creates a larger P9 binding pocket that can accommodate a wider range of peptide residues, including those with negative charges or bulky side chains, thus influencing the repertoire of presented peptides.[9][12][13]

Quantitative Analysis of Peptide-I-Ag7 Binding

The binding affinity of various peptides to the I-Ag7 molecule has been quantified using competitive binding assays, typically reported as the concentration of peptide required to inhibit the binding of a reference peptide by 50% (IC50). Lower IC50 values indicate higher binding affinity.

| Peptide Name | Sequence | Core Epitope (predicted) | IC50 (nM) | Reference |

| GAD65 (524-543) | SRLSKVAPVIKARMMEYGTT | VAPVIKARM | Poor binder | [14][15] |

| GAD65 (509-528) | IPPSLRYLLDNEERMSRLSK | - | 17 | [8] |

| GAD65 (247-266) | NMYAMMIARFKMFPEVKEKG | - | - | [8] |

| Hen Egg Lysozyme (HEL) 10-22 | AMKRHGLDNYRGYSL | KRHGLDNYR | 295 ± 72 | [8] |

| Human CLIP (86-100) | PVSQMRMATPLLMRP | - | - | [15] |

| Murine Serum Albumin (560-574) | - | - | - | [15] |

Note: The binding of GAD65 (524-543) to I-Ag7 has been described as weak or of low affinity.[4][7][14][15] The core epitope for GAD65 (524-543) binding to I-Ag7 has not been definitively determined but is predicted based on the I-Ag7 binding motif.

The I-Ag7 binding motif is characterized by specific anchor residues within the peptide sequence. Primary anchors are typically found at positions P6 and P9 of the core binding nonamer. For I-Ag7, hydrophobic (Valine, Proline) and positively charged (Lysine) residues are favored at P6, while positively charged (Arginine, Lysine), aromatic (Tyrosine), or hydrophobic (Leucine) residues are preferred at P9.[16] Small amino acids like Glycine and Alanine are often found at P7 and P8.[16]

Structural Insights into the GAD65 (524-543)-I-Ag7 Complex

The three-dimensional structure of the GAD65 peptide in complex with I-Ag7 has been elucidated by X-ray crystallography.[9][10] These studies reveal that the peptide-binding groove of I-Ag7 is substantially wider around the β57 position compared to other MHC class II alleles.[10] This structural peculiarity, a consequence of the lack of the typical Aspβ57, creates an "oxyanion hole" that can be occupied by peptide carboxyl residues or potentially interact directly with the T-cell receptor.[10] This unique structural feature allows I-Ag7 to be a promiscuous peptide binder, accommodating a degenerate binding motif characterized by small and/or hydrophobic residues at P4 and P6.[9][12][13]

Experimental Protocols

MHC Class II Peptide Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test peptide to displace a fluorescently labeled probe peptide from the MHC class II molecule. The resulting change in fluorescence polarization is proportional to the amount of probe peptide bound to the MHC.

Methodology:

-

Reagents and Preparation:

-

Soluble, purified I-Ag7 molecules.

-

A high-affinity, fluorescently labeled probe peptide (e.g., Alexa488-labeled peptide).

-

Unlabeled competitor peptides (including GAD65 524-543) at various concentrations.

-

Assay buffer (e.g., citrate (B86180) phosphate (B84403) buffer).

-

-

Assay Setup:

-

In a 96-well or 384-well plate, add a constant concentration of I-Ag7 and the fluorescently labeled probe peptide to each well.

-

Add serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no competitor (maximum binding) and wells with a large excess of a known high-affinity binder (minimum binding).

-

-

Incubation:

-

Measurement:

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the competitor peptide.

-

Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.

-

Determine the IC50 value, which is the concentration of the competitor peptide that causes 50% inhibition of the probe peptide binding.[17][18]

-

Fluorescence Polarization-based MHC-II Binding Assay Workflow.